R,R-Fenoterol R,R-Fenoterol Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.
A synthetic adrenergic beta-2 agonist that is used as a bronchodilator and tocolytic.
Brand Name: Vulcanchem
CAS No.: 130156-24-0
VCID: VC21254839
InChI: InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1
SMILES: CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol

R,R-Fenoterol

CAS No.: 130156-24-0

Cat. No.: VC21254839

Molecular Formula: C17H21NO4

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

R,R-Fenoterol - 130156-24-0

Specification

Description Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.
A synthetic adrenergic beta-2 agonist that is used as a bronchodilator and tocolytic.
CAS No. 130156-24-0
Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
IUPAC Name 5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol
Standard InChI InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1
Standard InChI Key LSLYOANBFKQKPT-DIFFPNOSSA-N
Isomeric SMILES C[C@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O
SMILES CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Canonical SMILES CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

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